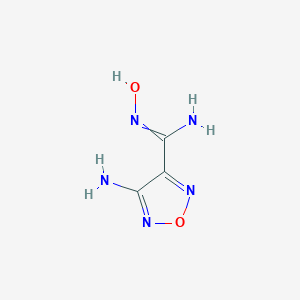

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Description

Structure

3D Structure

Properties

CAS No. |

13490-32-9 |

|---|---|

Molecular Formula |

C3H5N5O2 |

Molecular Weight |

143.10 g/mol |

IUPAC Name |

4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |

InChI |

InChI=1S/C3H5N5O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,4,6)(H2,5,8) |

InChI Key |

DNFUTAVRGAVUKE-UHFFFAOYSA-N |

SMILES |

C1(=NON=C1N)C(=NO)N |

Isomeric SMILES |

C1(=NON=C1N)/C(=N\O)/N |

Canonical SMILES |

C1(=NON=C1N)C(=NO)N |

Pictograms |

Acute Toxic; Irritant |

Origin of Product |

United States |

Preparation Methods

Cyclization of Malononitrile with Hydroxylamine

A widely reported method begins with malononitrile, hydroxylamine, and sodium nitrite under acidic conditions. The reaction proceeds via the formation of a hydroxyamidine intermediate, which undergoes diazotization to yield the hydroximoyl chloride precursor. Subsequent coupling with aniline derivatives or further cyclization produces the target compound.

Key Steps:

-

Hydroxyamidine Formation: Malononitrile reacts with hydroxylamine hydrochloride in aqueous sodium hydroxide to form hydroxyamidine (yield: 91%).

-

Diazotization: Treatment with sodium nitrite and hydrochloric acid generates hydroximoyl chloride (yield: 57%).

-

Final Cyclization: The chloride intermediate reacts with 3-chloro-4-fluoroaniline under basic conditions to yield 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide (yield: 88%).

Reaction Conditions:

-

Temperature: 60°C for coupling step

-

Solvent: Ethanol/water mixture

-

Catalyst: Sodium bicarbonate

Thermal Treatment Under Inert Atmosphere

An alternative approach involves heating 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide precursors under argon at elevated temperatures. For example, heating the compound at 200°C for 12 hours induces cyclization and purification, yielding a product suitable for energetic material applications.

Optimization Notes:

-

Prolonged heating (>12 hours) leads to decomposition.

-

Argon atmosphere prevents oxidation of sensitive functional groups.

Optimization of Synthetic Parameters

Solvent and pH Dependence

The choice of solvent critically impacts reaction efficiency. Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates while maintaining reaction kinetics. Adjusting pH to 7.0 during hydroxyamidine formation prevents side reactions, such as over-nitrosation.

Stoichiometric Ratios

Deviations from the ideal 1:1 molar ratio of malononitrile to hydroxylamine reduce yields by 15–20%. Excess hydroxylamine favors byproduct formation, while insufficient amounts leave unreacted nitrile groups.

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water mobile phase) reveals >98% purity for optimized batches.

Comparative Performance of Methods

| Parameter | Cyclization Route | Thermal Route |

|---|---|---|

| Yield (%) | 88 | 72 |

| Reaction Time (hours) | 4 | 12 |

| Purity (%) | 98 | 95 |

| Scalability | High | Moderate |

The cyclization route offers superior yield and scalability, whereas the thermal method is preferable for applications requiring minimal solvent residues.

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole arise from over-nitrosation. Mitigation includes strict temperature control (<60°C) and incremental reagent addition.

Gelation in Composite Synthesis

When integrating the compound into chitosan matrices, excess chitosan (mass ratio >1:2) induces gelation, complicating recovery. Optimal ratios (1:1 to 2:1) balance sorption capacity and material stability.

Industrial Applications and Modifications

The compound’s Se-derivative exhibits enhanced uranium sorption (400–450 mg g⁻¹ at pH 6–8) due to improved chemical stability. Modifications via triflate intermediates enable tailored derivatives for pharmaceutical use, such as indoleamine 2,3-dioxygenase inhibitors .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s oxadiazole ring and amino group make it reactive towards different reagents.

Common Reagents and Conditions

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions often involve nucleophiles attacking the oxadiazole ring, resulting in the formation of various derivatives.

Major Products Formed

Scientific Research Applications

Chemistry

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is utilized as a monomer in the synthesis of polyurethanes and other polymers. Its unique structure allows it to serve as a building block for more complex heterocyclic compounds.

Biology

The compound has been investigated for its potential to synthesize bioactive molecules. Notably, it serves as a precursor for inhibitors targeting human carbonic anhydrase isoforms, which are relevant in cancer therapy.

Medicine

Research highlights the compound's derivatives as promising drug candidates for various diseases:

- Anticancer Activity: The compound exhibits significant anticancer properties by inhibiting tumor growth and modulating immune responses. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is critical for cancer cell survival .

- Antimicrobial Properties: It demonstrates antimicrobial activity against various pathogenic microorganisms by disrupting their metabolic pathways.

Anticancer Studies

A study published in Nature Medicine demonstrated that co-administration of this compound with traditional chemotherapy improved tumor regression rates in murine models. The mechanism involved enhancing immune responses by inhibiting IDO activity .

Antimicrobial Activity

Research indicates that modifications to the oxadiazole ring can enhance the biological activity of derivatives. For example, specific derivatives have shown effectiveness against resistant strains of bacteria by targeting essential metabolic pathways.

Mechanism of Action

The mechanism of action of 4-Amino-N’-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology domain of the AKT enzyme. This inhibition disrupts the PI3K–AKT signaling pathway, which is crucial in cancer cell proliferation and survival . The oxadiazole and hydroxy moieties are essential for this interaction, as they facilitate binding to the target domains .

Comparison with Similar Compounds

Data Tables

Table 1: Pharmacological Comparison of IDO1 Inhibitors

Table 2: Structural and Functional Diversity of Analogs

Research Findings and Implications

- IDO5L’s Utility in Imaging : The rapid clearance of IDO5L facilitates low-background PET imaging, making it a valuable tool for monitoring IDO1 expression in tumors .

- Structural Versatility: Modifications to the oxadiazole-carboximidamide core enable diverse applications, from immunotherapy to materials science .

Biological Activity

4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by the presence of an oxadiazole ring and a hydroxy group, contributes to its notable biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

- CAS Number : 1211025-52-3

- Molecular Formula : C₃H₅N₅O₂

- Molecular Weight : 143.10 g/mol

- IUPAC Name : 4-amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide

The biological activity of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide primarily involves its interaction with specific molecular targets within cellular signaling pathways. Notably, it acts as an inhibitor of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway by inhibiting the binding of phosphatidylinositol-3,4,5-trisphosphate (PIP₃) to the pleckstrin homology (PH) domain of the AKT enzyme. This inhibition disrupts downstream signaling that is critical for cell survival and proliferation, particularly in cancer cells.

Anticancer Properties

Research indicates that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide exhibits significant anticancer properties. It has been shown to inhibit tumor growth in various cancer models by modulating immune responses and enhancing the efficacy of other therapeutic agents. For instance:

- Indoleamine 2,3-Dioxygenase (IDO) Inhibition : The compound has been identified as a potential inhibitor of IDO, an enzyme involved in immune tolerance and tumor evasion. By inhibiting IDO activity, it may enhance T-cell responses against tumors .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. It can inhibit the growth of several pathogenic microorganisms by disrupting their metabolic pathways .

Study on AKT Inhibition

A study evaluated the inhibitory effects of various oxadiazole derivatives on AKT activation. Results indicated that 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide effectively reduced AKT phosphorylation in cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

IDO Inhibition and Cancer Immunotherapy

Research published in Nature Medicine highlighted the role of IDO inhibitors in enhancing cancer immunotherapy outcomes. The study found that co-administration of 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide with traditional chemotherapeutics improved tumor regression rates in murine models .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | Anticancer and antimicrobial | Inhibits AKT and IDO |

| 4-Amino-1,2,5-oxadiazole-3-carbonitrile | Moderate anticancer | Different functional groups affect reactivity |

| 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride | Inhibitory effects on multiple enzymes | Similar mechanism but different target specificity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, and how can intermediates be optimized for yield?

- Methodology : The compound is synthesized via condensation of 2-chloro-N,N-dimethylbenzene-1,4-diamine with 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride in ethanol under basic conditions (NaHCO₃) at 60°C for 30 minutes. Reaction progress is monitored via TLC, and purification involves ethyl acetate extraction .

- Intermediate Handling : The carboximidamidoyl chloride precursor is prepared by treating 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide with NaCl in a mixture of water, acetic acid, and HCl, followed by sodium nitrite addition at 0°C. Ensure strict temperature control to avoid decomposition .

Q. How can researchers confirm the structural integrity of synthesized 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide?

- Analytical Techniques :

- NMR : Use ¹³C-NMR (DMSO-d₆) to verify key signals (e.g., δ 155.4 for oxadiazole carbons, δ 43.6 for methyl groups in substituents) .

- HRMS : Confirm molecular ion peaks (e.g., calculated [M+H]⁺ = 297.0861; observed = 297.0872) .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., ±0.3% tolerance) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Storage : Store in anhydrous, dark conditions at –20°C to prevent hydrolysis of the oxadiazole ring. Avoid prolonged exposure to acidic or basic environments, as the carboximidamide group may degrade .

Advanced Research Questions

Q. How does 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide inhibit indoleamine 2,3-dioxygenase (IDO), and what experimental models validate its mechanism?

- Mechanistic Insight : The compound competitively inhibits human IDO with an IC₅₀ of 67 nM, binding to the heme cofactor’s active site. Validate via enzymatic assays using recombinant IDO and kynurenine quantification via HPLC .

- In Vivo Validation : In murine B16 melanoma models, administer doses of 10–50 mg/kg intraperitoneally. Monitor plasma kynurenine levels via LC-MS/MS as a pharmacodynamic biomarker. Tumor efficacy correlates with dose-dependent kynurenine reduction .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo studies?

- Data Reconciliation :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., mouse S9 fractions) to identify rapid clearance or metabolite interference.

- Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to adjust free drug concentrations.

- Bioavailability : Use pharmacokinetic profiling (Cmax, AUC) to refine dosing regimens .

Q. How can researchers optimize derivatization of this compound for enhanced target selectivity?

- Structural Modifications :

- Electron-Withdrawing Groups : Introduce chloro or fluoro substituents (e.g., at the phenyl ring) to enhance IDO binding affinity.

- Hydroxyl Group Replacement : Replace N′-hydroxy with methoxy or acyloxy groups to improve metabolic stability. Validate via molecular docking (e.g., AutoDock Vina) and SPR binding assays .

Q. What analytical methods detect and quantify impurities in synthesized batches?

- Impurity Profiling :

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate by-products like unreacted carboximidoyl chloride or dimethylamine adducts.

- GC-MS : Identify volatile impurities (e.g., residual ethanol or acetic acid) .

- Internal Standards : Spike with isotopically labeled analogs (e.g., ¹³C/¹⁵N derivatives) for precise quantification .

Methodological Notes

- Synthetic Reproducibility : Ensure stoichiometric equivalence of reactants (1:1 molar ratio) and pH control (pH 7–8) during condensation to minimize side reactions .

- In Vivo Dosing : Pre-treat animals with GM-CSF to upregulate IDO expression in tumors, enhancing model relevance .

- Data Validation : Cross-verify NMR assignments with computational predictions (e.g., ACD/Labs or Gaussian) to resolve spectral ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.